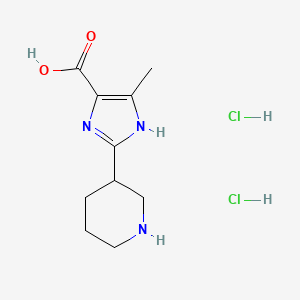![molecular formula C13H10FNO3S B2382456 3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid CAS No. 866152-22-9](/img/structure/B2382456.png)
3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid is a chemical compound with the molecular formula C13H10FNO3S It is known for its unique structure, which includes a fluorobenzoyl group, an amino group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid typically involves the reaction of 4-fluorobenzoyl chloride with 4-methyl-2-thiophenecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification steps to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: A simpler compound with a similar fluorobenzoyl group but lacking the thiophene ring.
4-Methyl-2-thiophenecarboxylic acid: Contains the thiophene ring but lacks the fluorobenzoyl group.
3-[(4-Fluorobenzoyl)amino]-4-methylbenzoic acid: Similar structure but with a benzoic acid moiety instead of the thiophene ring.
Uniqueness
3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid is unique due to the combination of its fluorobenzoyl group and thiophene ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
3-[(4-fluorobenzoyl)amino]-4-methylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3S/c1-7-6-19-11(13(17)18)10(7)15-12(16)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNXDSVDVRRBOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666593 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2382377.png)
![6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-ethyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2382380.png)


![2-[1-(2-Chloropropanoyl)piperidin-3-yl]-5-[methyl(propan-2-yl)amino]pyridazin-3-one](/img/structure/B2382386.png)


![(1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2382391.png)
![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2382392.png)


